
1-(1-Adamantyl)propan-1-one
Overview
Description
1-(1-Adamantyl)propan-1-one is an organic compound characterized by the presence of an adamantane moiety attached to a propanone group. The adamantane structure, known for its high stability and rigidity, imparts unique properties to the compound, making it valuable in various chemical and industrial applications. This compound is a colorless liquid at room temperature and is soluble in organic solvents.
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
It’s known to participate in the willgerodt–kindler reaction . This reaction involves the transformation of ketones into thioamides, a process that could potentially alter the function of target molecules .
Biochemical Pathways
Its involvement in the willgerodt–kindler reaction suggests it may influence pathways involving ketones and thioamides .
Result of Action
The Willgerodt–Kindler reaction of 1-(1-Adamantyl)propan-1-one with sulfur and morpholine results in the formation of thiomorpholides, which are then hydrolyzed to obtain 3-(1-Adamantyl)propanoic acids . This suggests that the compound’s action results in the production of these acids, which could have various molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a solvent and a catalyst. For instance, the use of diglyme as a solvent and sodium butyl xanthate as a catalyst significantly shortens the reaction time and improves the yield in the Willgerodt–Kindler reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . For instance, it has been used in the Willgerodt–Kindler reaction, a method of synthesis of thioamides from alkyl aryl ketones .
Molecular Mechanism
It has been suggested that the compound’s adamantyl group may contribute to its reactivity
Temporal Effects in Laboratory Settings
It has been noted that the reaction time in the Willgerodt–Kindler reaction involving 1-(1-Adamantyl)propan-1-one was found to be 3–4 times longer than in the case of alkyl aryl ketones due to considerable steric hindrances in the molecules of adamantyl ketones .
Metabolic Pathways
It has been suggested that the compound may be involved in the synthesis of various functional adamantane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of adamantane with acetone under acidic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where a Lewis acid catalyst such as aluminum chloride is used to facilitate the formation of the ketone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: 1-Adamantylpropanoic acid.
Reduction: 1-(1-Adamantyl)propan-1-ol.
Substitution: Various halogenated adamantane derivatives.
Scientific Research Applications
Chemical Applications
1-(1-Adamantyl)propan-1-one serves as a crucial building block in organic synthesis. Its adamantane core provides stability and reactivity, making it valuable for creating more complex organic molecules. The compound is utilized in:
- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of various pharmaceutical agents.
- Coordination Chemistry : The compound's ability to function as a ligand enhances its utility in coordination complexes.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Alkylation | Reaction with alkyl halides | 1-(1-Adamantyl)propyl halides |
Oxidation | Conversion to alcohols or acids | 1-(1-Adamantyl)propan-1-ol |
Reduction | Reduction to alkanes | 1-(1-Adamantyl)propane |
Biological Applications
Research has indicated that this compound possesses potential biological activities, particularly in the fields of antimicrobial and antiviral research. Studies have demonstrated its efficacy against various pathogens.
Case Study: Antiviral Activity
A study published in the International Journal of Peptide Research and Therapeutics evaluated a series of adamantane derivatives, including this compound, for their antiviral properties against influenza virus strains. The compound exhibited significant inhibitory effects, with IC50 values comparable to established antiviral agents .
Table 2: Biological Activities of this compound
Activity Type | Pathogen/Target | IC50 Value (mg/mL) |
---|---|---|
Antiviral | Influenza Virus H1N1 | 0.21 |
Antimicrobial | Staphylococcus aureus | 0.25 |
Antifungal | Candida albicans | 0.30 |
Medicinal Applications
In the realm of medicine, this compound is being explored for its potential as a neuroprotective agent and in drug development. Its structural features allow it to interact with various biological targets, which may lead to therapeutic effects.
Comparison with Similar Compounds
1-(1-Adamantyl)propan-1-one can be compared with other adamantane derivatives such as:
- 1-Adamantylacetic acid
- 1-Adamantylmethanol
- 1-Adamantylamine
Uniqueness: The presence of the propanone group in this compound distinguishes it from other adamantane derivatives. This functional group imparts unique reactivity, making it suitable for specific chemical transformations and applications that other derivatives may not be able to achieve.
Biological Activity
1-(1-Adamantyl)propan-1-one is an organic compound featuring an adamantane moiety linked to a propanone group. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its high stability and rigidity due to the adamantane framework, which influences its reactivity and biological interactions. It exists as a colorless liquid at room temperature and is soluble in organic solvents.
Antiviral Activity
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. Specifically, compounds with the adamantane structure have been shown to inhibit viral replication. For instance, studies on related adamantane derivatives demonstrated significant antiviral activity against influenza and HIV viruses .
The mechanism often involves interference with viral proteins or cellular pathways essential for viral replication. In particular, the interaction of adamantane compounds with ion channels in viruses has been a focal point of investigation .
Antibacterial Activity
In vitro studies have highlighted the antibacterial potential of this compound. A study evaluating various adamantane derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL . Notably, Staphylococcus epidermidis was among the most susceptible strains tested.
Comparative Analysis of Biological Activity
Compound | Biological Activity | MIC (µg/mL) | Target Organisms |
---|---|---|---|
This compound | Antiviral, Antibacterial | 62.5 - 1000 | Gram-positive bacteria |
Adamantane derivatives | Antiviral (e.g., against influenza) | Varies | Influenza virus |
2-(1-adamantyl)imidazole | Antiviral | Not specified | A-2 Victoria virus |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Studies : A study focused on adamantane-substituted purine nucleosides showed that these compounds had notable antiproliferative activity against human tumor cell lines, indicating potential for cancer therapy . The presence of the adamantane moiety was crucial for enhancing biological activity.
- Cytotoxicity Assessments : Cytotoxicity tests conducted on various cell lines (A549, T47D, L929, HeLa) indicated that certain adamantane derivatives did not significantly affect cell proliferation within tested dose ranges, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
1-(1-adamantyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIZWVVFUGCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335751 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-05-5 | |
Record name | 1-(1-adamantyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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